SGC707

Description

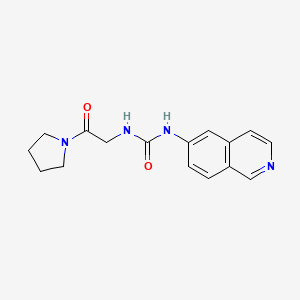

Structure

3D Structure

Properties

IUPAC Name |

1-isoquinolin-6-yl-3-(2-oxo-2-pyrrolidin-1-ylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-15(20-7-1-2-8-20)11-18-16(22)19-14-4-3-13-10-17-6-5-12(13)9-14/h3-6,9-10H,1-2,7-8,11H2,(H2,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIDPTCQPIJYFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CNC(=O)NC2=CC3=C(C=C2)C=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SGC707

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC707 is a potent, selective, and cell-permeable small molecule inhibitor of Protein Arginine Methyltransferase 3 (PRMT3). This technical guide provides a comprehensive overview of the mechanism of action of SGC707, detailing its biochemical and cellular functions. The document includes a summary of its quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support researchers and professionals in drug development. SGC707 acts as an allosteric inhibitor, binding to a site distinct from the enzyme's active site, thereby locking PRMT3 in an inactive conformation. Its high selectivity and in vivo bioavailability make it a valuable chemical probe for studying the biological roles of PRMT3 and a potential starting point for therapeutic development.

Core Mechanism of Action: Allosteric Inhibition of PRMT3

SGC707 is a first-in-class chemical probe for PRMT3, an enzyme that catalyzes the asymmetric dimethylation of arginine residues on substrate proteins. The primary mechanism of action of SGC707 is through allosteric inhibition of PRMT3's methyltransferase activity.[1][2][3][4]

Key Features of SGC707's Mechanism:

-

Potency and Selectivity: SGC707 is a highly potent inhibitor of PRMT3, with an IC50 value of approximately 31 nM.[1][3][5][6][7] It exhibits remarkable selectivity, showing over 100-fold greater potency for PRMT3 compared to a panel of 31 other methyltransferases and over 250 non-epigenetic targets.[1][2][3]

-

Allosteric Binding: Structural studies have confirmed that SGC707 binds to a novel allosteric site on PRMT3. This site is located at the interface of the PRMT3 dimer, distant from the active site where the substrate and the methyl donor, S-adenosylmethionine (SAM), bind.[2]

-

Non-Competitive Inhibition: Kinetic analysis has demonstrated that SGC707 is a non-competitive inhibitor with respect to both the peptide substrate and the SAM cofactor.[2] This is consistent with its allosteric binding mode, as it does not compete with the natural ligands for binding to the active site.

-

Conformational Change: Upon binding to the allosteric site, SGC707 induces a conformational change in PRMT3 that prevents the enzyme from adopting its catalytically competent state. This effectively locks the enzyme in an inactive conformation, thereby inhibiting its methyltransferase activity.

Signaling Pathway of PRMT3 Inhibition by SGC707

The following diagram illustrates the allosteric inhibition of PRMT3 by SGC707.

Quantitative Data Summary

The following tables summarize the key quantitative data for SGC707 from various biochemical and cellular assays.

Table 1: Biochemical Potency and Binding Affinity of SGC707

| Parameter | Value (nM) | Assay Method | Reference |

| IC50 | 31 ± 2 | Scintillation Proximity Assay | [1] |

| Kd | 53 ± 2 | Isothermal Titration Calorimetry | [1] |

Table 2: Cellular Activity of SGC707

| Parameter | Cell Line | Value (µM) | Assay Method | Reference |

| EC50 | HEK293 | 1.3 | InCELL Hunter™ Assay | [2] |

| EC50 | A549 | 1.6 | InCELL Hunter™ Assay | [2] |

Table 3: In Vivo Pharmacokinetic Parameters of SGC707 in Mice

| Parameter | Value | Dosing | Reference |

| Dose | 30 mg/kg | Intraperitoneal | [2] |

| Peak Plasma Concentration (Cmax) | 38,000 nM | - | [2] |

| Plasma Concentration at 6h | 208 nM | - | [2] |

| Half-life (t1/2) | ~1 hour | - | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

PRMT3 Inhibition Assay (Scintillation Proximity Assay)

This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated peptide substrate by PRMT3.

Materials:

-

Recombinant human PRMT3

-

Biotinylated histone H4 peptide substrate (e.g., Biotin-H4-20)

-

[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)

-

Unlabeled SAM

-

SGC707

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 1 mM DTT

-

Streptavidin-coated SPA beads

-

384-well microplates

Procedure:

-

Prepare a reaction mixture containing assay buffer, 2 µM unlabeled SAM, and 1 µM [³H]-SAM.

-

Add 10 nM of PRMT3 and 1 µM of biotinylated H4 peptide to the reaction mixture.

-

Add varying concentrations of SGC707 to the wells of a 384-well plate.

-

Initiate the reaction by adding the PRMT3/substrate mixture to the wells.

-

Incubate the plate at 30°C for 1 hour.

-

Terminate the reaction by adding 5 µL of 0.5 M EDTA.

-

Add 20 µL of a suspension of streptavidin-coated SPA beads (1 mg/well).

-

Seal the plate and incubate at room temperature for 30 minutes to allow the biotinylated peptide to bind to the beads.

-

Centrifuge the plate at 1500 rpm for 2 minutes.

-

Read the plate on a microplate scintillation counter.

Cellular Target Engagement (InCELL Hunter™ Assay)

This assay measures the ability of SGC707 to bind to and stabilize PRMT3 within cells.

Materials:

-

HEK293 or A549 cells stably expressing PRMT3 fused to a small enzyme fragment (ProLabel™)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

SGC707

-

InCELL Hunter™ Detection Reagents (DiscoverX)

-

96-well cell culture plates

Procedure:

-

Seed the stable cells in a 96-well plate at a density of 10,000 cells per well and incubate overnight.

-

Treat the cells with a serial dilution of SGC707 for 4-6 hours.

-

Add the InCELL Hunter™ Detection Reagents according to the manufacturer's protocol.

-

Incubate the plate at room temperature for 60-90 minutes in the dark.

-

Read the luminescence on a plate reader.

-

The increase in luminescence signal is proportional to the stabilization of the PRMT3-ProLabel™ fusion protein by SGC707.

Western Blot for Histone H4 Arginine 3 Asymmetric Dimethylation (H4R3me2a)

This method is used to assess the ability of SGC707 to inhibit the methyltransferase activity of PRMT3 in cells by measuring the levels of a known PRMT3 substrate mark, H4R3me2a.

Materials:

-

HEK293T cells

-

Plasmids for FLAG-tagged wild-type PRMT3 and catalytically inactive mutant (E335Q)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

SGC707

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies:

-

Rabbit anti-H4R3me2a (e.g., Active Motif, Cat# 39705)

-

Rabbit anti-Histone H4 (as a loading control)

-

-

HRP-conjugated anti-rabbit secondary antibody

-

ECL detection reagent

Procedure:

-

Co-transfect HEK293T cells with FLAG-tagged PRMT3 (wild-type or mutant) and a plasmid expressing a tagged histone H4.

-

24 hours post-transfection, treat the cells with varying concentrations of SGC707 for an additional 24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H4R3me2a (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H4 as a loading control.

Mandatory Visualizations

Experimental Workflow for Cellular H4R3me2a Inhibition

The following diagram outlines the workflow for assessing the inhibition of PRMT3-mediated H4R3me2a in cells by SGC707.

Logical Relationship of SGC707's Properties

This diagram illustrates the logical flow from the biochemical properties of SGC707 to its cellular and in vivo effects.

Conclusion

SGC707 is a well-characterized and highly selective allosteric inhibitor of PRMT3. Its mechanism of action is well-defined, and it has proven to be a valuable tool for interrogating the biological functions of PRMT3 in both cellular and in vivo settings. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the key data and experimental protocols necessary to effectively utilize SGC707 in their studies. The detailed understanding of its mechanism of action provides a solid foundation for the future development of PRMT3-targeted therapeutics.

References

- 1. A potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Potent, Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 3 (PRMT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. allgenbio.com [allgenbio.com]

- 4. scispace.com [scispace.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. selleckchem.com [selleckchem.com]

SGC707: An In-depth Technical Guide to a Selective PRMT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 3 (PRMT3) is a type I arginine methyltransferase implicated in a variety of cellular processes, including ribosomal biogenesis and signal transduction. Its dysregulation has been linked to several diseases, making it an attractive target for therapeutic intervention. SGC707 is a potent, selective, and cell-active allosteric inhibitor of PRMT3. This technical guide provides a comprehensive overview of SGC707, including its biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in academia and industry who are interested in utilizing SGC707 as a chemical probe to investigate the biological functions of PRMT3 and to explore its therapeutic potential.

Introduction to SGC707

SGC707 is a first-in-class chemical probe for PRMT3, developed through structure-based optimization of a novel allosteric inhibitor scaffold.[1][2] It exhibits high potency and exceptional selectivity for PRMT3 over other methyltransferases and a wide range of other protein targets.[1][3] SGC707 is a non-competitive inhibitor with respect to both the methyl donor S-adenosylmethionine (SAM) and the peptide substrate, consistent with its allosteric mode of action.[4] Its cell permeability and favorable pharmacokinetic properties make it a suitable tool for both in vitro and in vivo studies.[5][6]

Quantitative Data

The following tables summarize the key quantitative data for SGC707 and its inactive control, XY1.

Table 1: Biochemical and Cellular Activity of SGC707

| Parameter | Value | Assay Type | Reference(s) |

| IC50 | 31 ± 2 nM | Scintillation Proximity Assay | [5][6] |

| Kd | 53 ± 2 nM | Isothermal Titration Calorimetry (ITC) | [5][6] |

| EC50 (HEK293 cells) | 1.3 µM | Cellular Thermal Shift Assay (CETSA) | [2][5] |

| EC50 (A549 cells) | 1.6 µM | Cellular Thermal Shift Assay (CETSA) | [2][5] |

Table 2: Selectivity Profile of SGC707

SGC707 demonstrates high selectivity for PRMT3. It was tested against a panel of 31 other methyltransferases and over 250 non-epigenetic targets, including kinases, G protein-coupled receptors (GPCRs), and ion channels, and showed minimal off-target activity.[1][3]

| Target Class | Number of Targets Tested | Activity | Reference(s) |

| Methyltransferases | 31 | >100-fold selectivity for PRMT3 | [1][3][4] |

| Non-epigenetic targets | >250 | Minimal inhibition at 10 µM | [1] |

Table 3: Activity of Negative Control XY1

XY1 is a close structural analog of SGC707 that is inactive against PRMT3 and serves as an excellent negative control for experiments.[7][8][9]

| Parameter | Value | Assay Type | Reference(s) |

| IC50 | > 100 µM | Scintillation Proximity Assay | [4][8] |

Signaling Pathways and Experimental Workflows

PRMT3 Signaling Pathway

PRMT3 is primarily a cytoplasmic enzyme that plays a key role in ribosome biogenesis through the methylation of ribosomal protein S2 (rpS2).[7][8] It has also been implicated in other cellular processes through its interaction with various substrates. The following diagram illustrates a simplified overview of the known PRMT3 signaling pathway.

Caption: Simplified PRMT3 signaling pathway.

Experimental Workflow: In Vitro PRMT3 Inhibition Assay

The following diagram outlines the workflow for a scintillation proximity assay (SPA) to determine the in vitro inhibitory activity of compounds against PRMT3.

Caption: In Vitro PRMT3 Inhibition Assay Workflow.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This diagram illustrates the workflow for CETSA to confirm the target engagement of SGC707 with PRMT3 in a cellular context.

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Protocols

In Vitro PRMT3 Inhibition Assay (Scintillation Proximity Assay)

This protocol is adapted from established methods for measuring PRMT activity.[5][10][11]

Materials:

-

Recombinant human PRMT3 enzyme

-

Biotinylated histone H4 (1-21) peptide substrate

-

S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)

-

S-adenosyl-L-methionine (SAM), unlabeled

-

SGC707 or other test compounds

-

Assay Buffer: 20 mM Tris-HCl, pH 7.5, 5 mM DTT, 0.01% Tween-20

-

Streptavidin-coated SPA beads

-

384-well microplates

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing 20 nM PRMT3, 0.3 µM biotinylated H4 peptide, and a mixture of 5 µM [3H]-SAM and 23 µM unlabeled SAM in assay buffer.

-

Add SGC707 or test compounds at various concentrations to the reaction mixture.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

Terminate the reaction by adding streptavidin-coated SPA beads suspended in a suitable stop buffer.

-

Incubate the plate for at least 30 minutes to allow the biotinylated peptide to bind to the beads.

-

Measure the scintillation signal using a microplate scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

This protocol is a general guideline for performing CETSA to assess the target engagement of SGC707.[12][13]

Materials:

-

HEK293 or A549 cells

-

Complete cell culture medium

-

SGC707

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Centrifuge

-

Apparatus for protein quantification (e.g., Western blot equipment, ELISA reader)

-

Anti-PRMT3 antibody

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of SGC707 or DMSO for a specified time (e.g., 1-4 hours).

-

Harvest the cells, wash with PBS, and resuspend in lysis buffer.

-

Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.

-

Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by a cooling step to room temperature.

-

Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble PRMT3 in each sample using Western blotting or another protein quantification method.

-

Plot the amount of soluble PRMT3 as a function of temperature for both SGC707-treated and vehicle-treated samples to observe a thermal shift, indicating target engagement.

In Vivo Xenograft Study

The following is a general protocol for an in vivo xenograft study to evaluate the efficacy of SGC707. This protocol is based on a study in a hepatocellular carcinoma model.[6]

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Hepatocellular carcinoma cells (e.g., HepG2, Huh7)

-

Matrigel (optional)

-

SGC707

-

Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of hepatocellular carcinoma cells (e.g., 5 x 106 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomize the mice into treatment and control groups.

-

Prepare the SGC707 formulation in the chosen vehicle.

-

Administer SGC707 (e.g., 30 mg/kg) or vehicle to the mice via intraperitoneal injection every two days.

-

Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

SGC707 is a highly potent and selective allosteric inhibitor of PRMT3, making it an invaluable tool for the scientific community. This technical guide provides essential data and detailed protocols to facilitate its use in elucidating the biological roles of PRMT3 in health and disease. The availability of a well-characterized chemical probe like SGC707, along with its inactive control XY1, will undoubtedly accelerate research in the field of arginine methylation and may pave the way for the development of novel therapeutics targeting PRMT3.

References

- 1. Profiling Substrates of Protein Arginine N-Methyltransferase 3 with S-Adenosyl-L-methionine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. SGC707 | Structural Genomics Consortium [thesgc.org]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Ribosomal protein S2 is a substrate for mammalian PRMT3 (protein arginine methyltransferase 3) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. An Orthotopic Implantation Mouse Model of Hepatocellular Carcinoma with Underlying Liver Steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scintillation Proximity Assay of Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Scintillation proximity assay of arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

The Cellular Target of SGC707: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC707 is a potent, selective, and cell-permeable small molecule inhibitor. This document provides a comprehensive overview of its primary cellular target, Protein Arginine Methyltransferase 3 (PRMT3). Detailed quantitative data on its binding affinity and inhibitory activity are presented, along with methodologies for key validation experiments. Furthermore, the allosteric mechanism of inhibition and its impact on cellular signaling pathways are visually represented through detailed diagrams.

Introduction

SGC707 has emerged as a critical chemical probe for elucidating the biological functions of PRMT3.[1][2] PRMT3 is a type I protein arginine methyltransferase that catalyzes the mono- and asymmetric dimethylation of arginine residues on various protein substrates.[1] It has been implicated in ribosomal biogenesis, lipogenesis, and has potential roles in various diseases.[1][3] SGC707's high potency and selectivity make it an invaluable tool for studying the cellular processes regulated by PRMT3.[2][4]

Primary Cellular Target: PRMT3

The primary cellular target of SGC707 is Protein Arginine Methyltransferase 3 (PRMT3) .[4][5][6] SGC707 acts as an allosteric inhibitor, binding to a site distinct from the enzyme's active site.[1][2] This binding event induces a conformational change that inhibits the methyltransferase activity of PRMT3.[1] The crystal structure of the PRMT3-SGC707 complex has confirmed this allosteric binding mode.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of SGC707 with its target, PRMT3.

Table 1: In Vitro Potency and Binding Affinity of SGC707

| Parameter | Value | Method | Reference |

| IC₅₀ | 31 ± 2 nM | Radioactivity-based Scintillation Proximity Assay (SPA) | [1][5] |

| Kd | 53 ± 2 nM | Surface Plasmon Resonance (SPR) | [1][5] |

| KD | 50 nM | Isothermal Titration Calorimetry (ITC) | [7] |

Table 2: Cellular Activity and Target Engagement of SGC707

| Parameter | Cell Line | Value | Method | Reference |

| EC₅₀ (Target Engagement) | HEK293 | 1.3 µM | InCELL Hunter Assay | [1][8] |

| EC₅₀ (Target Engagement) | A549 | 1.6 µM | InCELL Hunter Assay | [1][8] |

| IC₅₀ (Endogenous H4R3me2a Inhibition) | HEK293 | 225 nM | Western Blot | [1][3] |

| IC₅₀ (Exogenous H4R3me2a Inhibition) | HEK293 | 91 nM | Western Blot | [1][3] |

Table 3: Selectivity Profile of SGC707

| Target Class | Number of Targets Tested | Selectivity | Reference |

| Methyltransferases | 31 | >100-fold | [1][4] |

| Non-epigenetic Targets (Kinases, GPCRs, Ion Channels, etc.) | >250 | High | [1][2] |

Experimental Protocols

In Vitro PRMT3 Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the methyltransferase activity of PRMT3 by measuring the incorporation of a tritiated methyl group from S-adenosylmethionine (³H-SAM) onto a biotinylated histone H4 peptide substrate.[5]

-

Materials:

-

Recombinant human PRMT3

-

Biotinylated Histone H4 (1-24) peptide substrate

-

³H-SAM (Tritiated S-adenosylmethionine)

-

Cold SAM

-

SGC707

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM DTT, 0.01% Tween-20)

-

Streptavidin-coated SPA beads

-

Microplate scintillation counter

-

-

Procedure:

-

A reaction mixture is prepared containing PRMT3, the biotinylated H4 peptide, and varying concentrations of SGC707 in the assay buffer.

-

The enzymatic reaction is initiated by the addition of a mixture of ³H-SAM and cold SAM.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the streptavidin-coated SPA beads are added.

-

The biotinylated peptide, now carrying the ³H-methyl group, binds to the SPA beads, bringing the scintillant in the beads in close proximity to the radioisotope.

-

The emitted light is measured using a microplate scintillation counter.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the SGC707 concentration.[5]

-

Cellular Target Engagement (InCELL Hunter™ Assay)

This assay measures the intracellular binding of SGC707 to PRMT3 in live cells.[1]

-

Principle: The assay utilizes an enzyme fragment complementation (EFC) system with β-galactosidase. The methyltransferase domain of PRMT3 is tagged with a small fragment of β-galactosidase (ProLabel), and the cells also express a larger, inactive fragment (Enzyme Acceptor). Binding of a ligand (SGC707) to the PRMT3-ProLabel fusion protein stabilizes it, preventing its degradation. This allows it to complement the Enzyme Acceptor, forming an active β-galactosidase enzyme.

-

Procedure:

-

HEK293 or A549 cells are engineered to express the PRMT3-ProLabel fusion protein and the Enzyme Acceptor.

-

Cells are treated with varying concentrations of SGC707 for a specified duration (e.g., 6 hours).[6]

-

A lysis and detection reagent containing the β-galactosidase substrate is added.

-

The luminescence generated by the active β-galactosidase is measured.

-

EC₅₀ values are determined by plotting the luminescence signal against the SGC707 concentration.[1]

-

Western Blot for Histone H4 Arginine 3 Methylation (H4R3me2a)

This method is used to assess the ability of SGC707 to inhibit the catalytic activity of PRMT3 in a cellular context by measuring the levels of a known downstream mark, asymmetric dimethylation of arginine 3 on histone H4 (H4R3me2a).[1]

-

Procedure:

-

HEK293 cells are co-transfected with FLAG-tagged PRMT3 (wild-type or a catalytically dead mutant as a control) and, in some cases, GFP-tagged histone H4.

-

Transfected cells are treated with different concentrations of SGC707 for 24 hours.

-

Cells are lysed, and total protein is extracted.

-

Protein concentrations are determined to ensure equal loading.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for H4R3me2a and a loading control (e.g., total Histone H4 or GAPDH).

-

The membrane is then incubated with appropriate secondary antibodies conjugated to a reporter enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate, and the band intensities are quantified.

-

The IC₅₀ for the inhibition of H4R3me2a is calculated based on the densitometry analysis.[1]

-

Visualizations

Mechanism of Action and Signaling

Experimental Workflow for Cellular Inhibition

SGC707 and the Type I Interferon Pathway

Recent studies suggest a role for PRMT3 in regulating the innate immune response. Inhibition of PRMT3 by SGC707 has been shown to enhance the type I interferon (IFN) signaling pathway upon viral infection.[9]

References

- 1. A Potent, Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 3 (PRMT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. allgenbio.com [allgenbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SGC707 | Structural Genomics Consortium [thesgc.org]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

Investigating the Biological Functions of PRMT3 with the Selective Chemical Probe SGC707

An In-depth Technical Guide for Researchers and Drug Development Professionals

Protein Arginine Methyltransferase 3 (PRMT3) is a type I PRMT that catalyzes the formation of monomethylarginine and asymmetric dimethylarginine on various protein substrates.[1][2] This post-translational modification plays a critical role in a diverse range of cellular processes, including ribosome biogenesis, signal transduction, and gene regulation.[3][4] Dysregulation of PRMT3 has been implicated in several diseases, particularly in cancer, where it can promote tumorigenesis by modulating cellular metabolism and gene expression.[3][5]

The development of SGC707, the first potent, selective, and cell-active allosteric inhibitor of PRMT3, has provided a crucial tool for dissecting the specific biological roles of this enzyme.[1][2] This guide provides a comprehensive overview of PRMT3's functions as investigated using SGC707, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

SGC707: A Potent and Selective Allosteric Inhibitor of PRMT3

SGC707 is a small molecule inhibitor that binds to an allosteric site at the dimerization interface of two PRMT3 subunits, distant from the active site where methyl transfer occurs.[1][2] This non-competitive inhibition mechanism provides high selectivity for PRMT3 over other methyltransferases.[1][6] SGC707 is cell-active and has demonstrated bioavailability, making it suitable for both in vitro and in vivo studies.[1][6]

The following table summarizes the key quantitative parameters defining the potency and cellular activity of SGC707 against PRMT3.

| Parameter | Value | Assay / Cell Line | Reference |

| IC50 | 31 ± 2 nM | In vitro biochemical radioactivity assay | [1][2][7] |

| Kd | 53 ± 2 nM | Biophysical binding assay | [1][2][7] |

| Cellular EC50 | 1.3 µM | InCELL Hunter Assay (HEK293 cells) | [6][7] |

| Cellular EC50 | 1.6 µM | InCELL Hunter Assay (A549 cells) | [6][7] |

| Selectivity | >100-fold | Panel of 31 other methyltransferases | [1][6][8] |

| Residence Time | 9.7 min | - | [6] |

Key Biological Functions of PRMT3 Investigated with SGC707

The use of SGC707 has been instrumental in validating the role of PRMT3's catalytic activity in various cancer-related pathways.

Regulation of Cancer Metabolism and Glycolysis

PRMT3 is a key regulator of metabolic reprogramming in cancer cells. It has been shown to methylate and enhance the activity of lactate dehydrogenase A (LDHA), a critical enzyme in glycolysis.[5][9] Furthermore, PRMT3 can methylate and stabilize Hypoxia-Inducible Factor 1-alpha (HIF1α), a master transcriptional regulator that promotes the expression of glycolytic genes.[5][10][11] Inhibition of PRMT3 with SGC707 has been shown to decrease LDHA methylation, reduce glycolysis, and suppress tumor growth in hepatocellular carcinoma and glioblastoma models.[9][11]

Role in Ribosome Biogenesis

One of the first identified and major substrates of PRMT3 is the 40S ribosomal protein S2 (rpS2).[1][12][13] The methylation of rpS2 is critical for the proper maturation of the 80S ribosome.[1] This function links PRMT3 directly to the core machinery of protein synthesis. While cells lacking PRMT3 are viable, they exhibit an imbalance in the ratio of free 40S to 60S ribosomal subunits, suggesting a role in regulating the final stages of ribosome production.[12] SGC707 serves as an essential tool to probe how the catalytic inhibition of PRMT3 affects translation and ribosome assembly in different cellular contexts.

Regulation of Gene Expression via Histone Methylation

PRMT3 asymmetrically dimethylates Histone H4 at arginine 3 (H4R3me2a).[14][15] This histone mark is associated with transcriptional regulation. Overexpression of wild-type PRMT3, but not its catalytically inactive mutant, leads to an increase in cellular H4R3me2a levels.[1][15] Treatment with SGC707 effectively reduces the H4R3me2a mark in cells, confirming that this is a direct consequence of PRMT3's enzymatic activity and providing a reliable biomarker for target engagement.[1][8]

Modulation of the Innate Immune Response

Emerging evidence suggests PRMT3 is a negative regulator of the innate immune response to viral infections.[16][17] PRMT3 can methylate cytosolic RNA and DNA sensors, inhibiting the production of type I interferons (IFN).[17] Pharmacological inhibition of PRMT3 with SGC707 has been shown to enhance poly(I:C)-induced IFN activation, suggesting that targeting PRMT3 could be a strategy to boost antiviral immunity.[17][18]

Experimental Protocols

Detailed methodologies are crucial for the successful application of SGC707 in research. Below are protocols for key assays used to characterize the interaction between SGC707 and PRMT3.

Protocol 1: In Vitro PRMT3 Inhibition Assay (Scintillation Proximity Assay)

This biochemical assay quantifies the methyltransferase activity of PRMT3 in vitro and is used to determine the IC50 of inhibitors like SGC707.[7]

Materials and Reagents:

-

Recombinant human PRMT3 enzyme

-

Biotinylated histone H4 peptide substrate (e.g., Biotin-H4 1-24)

-

S-adenosylmethionine (SAM), including a tritiated version ([³H]-SAM)

-

SGC707 or other test compounds

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM DTT, 0.01% Tween-20

-

Streptavidin-coated SPA beads

-

384-well microplates

-

Microplate scintillation counter (e.g., TopCount NXT)

Procedure:

-

Prepare a reaction mixture containing assay buffer, 20 nM PRMT3, and 0.3 µM biotinylated H4 peptide substrate.

-

Serially dilute SGC707 in DMSO and add to the reaction mixture. The final DMSO concentration should be kept constant across all wells. A typical titration range for SGC707 is 0.2 nM to 2000 nM.[7]

-

Initiate the reaction by adding a mix of [³H]-SAM and cold SAM to a final concentration of 28 µM.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an excess of cold SAM or a generic methyltransferase inhibitor.

-

Add a suspension of streptavidin-coated SPA beads to each well. The biotinylated peptide will bind to the beads, bringing the incorporated [³H]-methyl group into close proximity with the scintillant.

-

Incubate for 30 minutes to allow for binding.

-

Measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.

-

Plot the CPM values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

CETSA is used to verify that a compound binds to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein against thermal denaturation.[7][19][20]

Materials and Reagents:

-

HEK293 or A549 cells

-

SGC707

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer with protease inhibitors

-

PCR thermocycler or heating blocks

-

SDS-PAGE and Western blot equipment

-

Anti-PRMT3 antibody

Procedure:

-

Culture cells to ~80% confluency.

-

Treat one set of cells with SGC707 (e.g., 1-10 µM) and another set with vehicle (DMSO) for a specified time (e.g., 6 hours).[18]

-

Harvest the cells, wash with PBS, and resuspend in lysis buffer.

-

Divide the lysate from each treatment group into several aliquots.

-

Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3-5 minutes, leaving one aliquot on ice as an unheated control.

-

Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

-

Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

-

Analyze the amount of soluble PRMT3 in each sample by Western blot using an anti-PRMT3 antibody.

-

Quantify the band intensities. In the SGC707-treated samples, PRMT3 should remain soluble at higher temperatures compared to the vehicle-treated samples, indicating target engagement and stabilization. Plot the percentage of soluble protein against temperature to generate melting curves.

Protocol 3: Cellular PRMT3 Activity (Western Blot for H4R3me2a)

This assay measures the ability of SGC707 to inhibit the catalytic activity of PRMT3 inside cells by monitoring the methylation status of its histone substrate, H4R3.[1][15]

Materials and Reagents:

-

HEK293T cells

-

Expression vector for FLAG-tagged human PRMT3 (optional, for overexpression)

-

Transfection reagent

-

SGC707

-

Histone extraction buffers or cell lysis buffer

-

SDS-PAGE and Western blot equipment

-

Primary antibodies: anti-H4R3me2a, anti-total Histone H4 (as a loading control), anti-FLAG (for overexpression)

-

HRP-conjugated secondary antibody and chemiluminescent substrate

Procedure:

-

Seed HEK293T cells in 6-well plates.

-

(Optional) If endogenous PRMT3 activity is low, transfect cells with a FLAG-PRMT3 expression vector. An empty vector or a catalytically inactive mutant (e.g., E335Q) can be used as controls.[1]

-

Allow cells to recover for 4-6 hours post-transfection.

-

Treat the cells with increasing concentrations of SGC707 (e.g., 0-10 µM) for 20-24 hours.

-

Harvest the cells and lyse them to extract total protein or perform a histone extraction.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against H4R3me2a.

-

After washing, incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total H4 antibody to ensure equal loading of histone proteins.

-

A dose-dependent decrease in the H4R3me2a signal, normalized to total H4, indicates cellular inhibition of PRMT3 by SGC707.[15]

References

- 1. A Potent, Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 3 (PRMT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein arginine methyltransferase 3: A crucial regulator in metabolic reprogramming and gene expression in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PRMT3‐Mediated Arginine Methylation of METTL14 Promotes Malignant Progression and Treatment Resistance in Endometrial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. apexbt.com [apexbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. SGC 707 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PRMT3 drives glioblastoma progression by enhancing HIF1A and glycolytic metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

- 13. PRMT3 is a ribosomal protein methyltransferase that affects the cellular levels of ribosomal subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. PRMT3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 16. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for SGC707 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC707 is a potent, selective, and cell-active allosteric inhibitor of Protein Arginine Methyltransferase 3 (PRMT3).[1][2] PRMT3 is a type I protein arginine methyltransferase that catalyzes the formation of asymmetric dimethylarginine (aDMA) on substrate proteins, playing a role in various cellular processes, including ribosome biogenesis and signal transduction.[1] Dysregulation of PRMT3 activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.[1][3] SGC707 offers a valuable tool for investigating the biological functions of PRMT3 and exploring its therapeutic potential. These application notes provide detailed protocols for the use of SGC707 in cell culture experiments.

Mechanism of Action

SGC707 functions as an allosteric inhibitor of PRMT3, meaning it binds to a site on the enzyme distinct from the active site to regulate its activity.[1][4] This binding event induces a conformational change in PRMT3, leading to the inhibition of its methyltransferase activity. The crystal structure of the PRMT3-SGC707 complex has confirmed this allosteric inhibition mode.[1][4] In cellular contexts, SGC707 has been shown to engage PRMT3 and effectively inhibit its catalytic activity, leading to a reduction in the asymmetric dimethylation of its substrates, such as histone H4 at arginine 3 (H4R3me2a).[2][5]

Data Presentation

SGC707 Activity and Efficacy

| Parameter | Value | Cell Line(s) | Notes | Reference(s) |

| IC50 (in vitro) | 31 ± 2 nM | - | Inhibition of PRMT3 enzymatic activity. | [1][2] |

| Kd | 53 ± 2 nM | - | Binding affinity to PRMT3. | [1][2] |

| EC50 (Cellular) | 1.3 µM | HEK293 | Stabilization of PRMT3 protein. | [2][6] |

| EC50 (Cellular) | 1.6 µM | A549 | Stabilization of PRMT3 protein. | [2][6] |

| Cellular IC50 | 91 nM | HEK293 (overexpressing PRMT3 and GFP-H4) | Inhibition of exogenous H4R3me2a. | [2][6] |

| Cellular IC50 | 225 nM | HEK293 (overexpressing PRMT3) | Inhibition of endogenous H4R3me2a. | [2] |

Effects of SGC707 on Glioblastoma Cell Growth

| Cell Line | Treatment Concentration | Duration | Effect | Reference(s) |

| U251 | 10 µM | Indicated times | Significant reduction in cell growth. | [7] |

| U87 | 10 µM | Indicated times | Significant reduction in cell growth. | [7] |

| GSC28 | 10 µM | Indicated times | Significant reduction in cell growth. | [7] |

| GSC262 | 10 µM | Indicated times | Significant reduction in cell growth. | [7] |

| HEB (normal brain) | 10 µM | Indicated times | No effect on cell growth. | [7] |

| HMO6 (normal brain) | 10 µM | Indicated times | No effect on cell growth. | [7] |

Experimental Protocols

Protocol 1: Assessment of Cell Viability using Alamar Blue Assay

This protocol describes the use of the Alamar Blue assay to determine the effect of SGC707 on the viability of adherent cells.

Materials:

-

SGC707 (stock solution in DMSO)

-

Adherent cells of interest

-

Complete cell culture medium

-

96-well clear-bottom black plates

-

Alamar Blue reagent

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

SGC707 Treatment:

-

Prepare serial dilutions of SGC707 in complete culture medium from a concentrated stock solution. A typical concentration range to test is 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest SGC707 concentration.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of SGC707 or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

-

-

Alamar Blue Assay:

-

After the incubation period, add 10 µL of Alamar Blue reagent directly to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time may need to be optimized depending on the cell type and density.

-

Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the media-only blank from all experimental wells.

-

Express the results as a percentage of the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the SGC707 concentration to determine the IC50 value.

-

Protocol 2: Western Blot Analysis of PRMT3-mediated Histone Methylation

This protocol details the procedure for assessing the inhibition of PRMT3 activity in cells by measuring the levels of asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a).

Materials:

-

SGC707

-

Cells of interest (e.g., HEK293T)

-

Complete cell culture medium

-

Plasmids for overexpression of FLAG-tagged PRMT3 (optional)

-

Transfection reagent (if applicable)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-H4R3me2a

-

Mouse or Rabbit anti-Histone H4

-

Mouse anti-FLAG (if using tagged protein)

-

Rabbit anti-PRMT3

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

(Optional) If assessing the effect on overexpressed PRMT3, transfect the cells with a FLAG-tagged PRMT3 expression vector according to the manufacturer's instructions.

-

Treat the cells with various concentrations of SGC707 (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 24 hours.[5]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples.

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-H4R3me2a, diluted according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total Histone H4 or another loading control.

-

Quantify the band intensities using image analysis software.

-

Mandatory Visualization

Caption: A generalized workflow for in vitro experiments using SGC707.

Caption: SGC707 inhibits PRMT3, leading to decreased HIF1α stability and reduced glycolysis and cell growth in glioblastoma.[3][7]

References

- 1. Discovery of PRMT3 Degrader for the Treatment of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Potent, Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 3 (PRMT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Cell Viability by the alamarBlue Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - FR [thermofisher.com]

- 5. PRMT3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PRMT3 drives glioblastoma progression by enhancing HIF1A and glycolytic metabolism - PMC [pmc.ncbi.nlm.nih.gov]

SGC707 for In Vivo Mouse Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SGC707, a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 3 (PRMT3), in in vivo mouse studies. The following sections detail recommended dosages, administration protocols, and the underlying signaling pathways affected by SGC707, particularly its role in modulating HIF1A and glycolysis.

Quantitative Data Summary

The following tables summarize the dosages, administration routes, and pharmacokinetic parameters of SGC707 as reported in various in vivo mouse studies.

Table 1: SGC707 In Vivo Dosage and Administration

| Mouse Model | Dosage | Administration Route | Dosing Frequency | Vehicle | Reference |

| CD-1 Male Mice | 30 mg/kg | Intraperitoneal (i.p.) | Single dose | Not specified | [1][2][3] |

| LDL Receptor Knockout Mice | 10 mg/kg | Intraperitoneal (i.p.) | 3 times per week | 10 µl DMSO | [4] |

| GSC262 Glioblastoma Xenograft | 30 mg/kg | Intraperitoneal (i.p.) | Daily | Not specified | [5] |

Table 2: Pharmacokinetic Properties of SGC707 in CD-1 Male Mice (30 mg/kg, i.p.)

| Parameter | Value | Reference |

| Peak Plasma Concentration (Cmax) | 38,000 nM (38 µM) | [1][2][3] |

| Time to Peak Plasma Concentration (Tmax) | Not specified | |

| Plasma Concentration at 6 hours | 208 nM | [1][2] |

| Half-life (t½) | Approximately 1 hour | [1][2] |

Signaling Pathway

SGC707 is a selective inhibitor of PRMT3, an enzyme that plays a crucial role in post-translational modification by methylating arginine residues on substrate proteins. One key substrate of PRMT3 is Hypoxia-Inducible Factor 1-alpha (HIF1A). Under hypoxic conditions, PRMT3 methylates HIF1A at arginine 282, which leads to its stabilization by reducing ubiquitination and subsequent proteasomal degradation.[1][2] Stabilized HIF1A then translocates to the nucleus and promotes the transcription of genes involved in glycolysis.[5][6] By inhibiting PRMT3, SGC707 prevents the methylation and subsequent stabilization of HIF1A, leading to its degradation and a downstream reduction in the expression of glycolytic enzymes.[5][6]

Experimental Protocols

Protocol 1: Preparation of SGC707 for Intraperitoneal Injection

This protocol is adapted from a formulation suggested for in vivo experiments and should be optimized for specific experimental needs.

Materials:

-

SGC707 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

PEG300, sterile

-

Tween-80, sterile

-

0.9% Sodium Chloride (Saline), sterile

Procedure:

-

Prepare a stock solution of SGC707 in DMSO. For example, to achieve a final concentration of 3 mg/mL in the injection vehicle, prepare a 30 mg/mL stock solution of SGC707 in DMSO.

-

In a sterile microcentrifuge tube, add the following in order, vortexing to mix after each addition:

-

400 µL PEG300

-

100 µL of the 30 mg/mL SGC707 stock solution in DMSO

-

50 µL Tween-80

-

450 µL sterile saline

-

-

Vortex the final solution thoroughly to ensure it is a clear and homogenous solution. This will yield a 1 mL working solution with a final SGC707 concentration of 3 mg/mL.

-

Administer the freshly prepared solution to the mice via intraperitoneal injection. The injection volume will depend on the desired dosage and the weight of the mouse. For a 30 mg/kg dose in a 20 g mouse, you would inject 200 µL of the 3 mg/mL solution.

Note: The final concentration of DMSO in this formulation is 10%. For some studies, a lower concentration of DMSO may be desirable. One study utilized 10 µl of DMSO as a solvent control, suggesting that for a 10 mg/kg dose, SGC707 could potentially be administered in a smaller volume of DMSO, which is then brought to the final injection volume with a suitable vehicle like saline.[7] Always perform a small pilot study to assess the tolerability of the chosen vehicle and formulation in your specific mouse model.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Materials:

-

Syringe (e.g., 1 mL) with an appropriate gauge needle (e.g., 27-30G)

-

70% ethanol for disinfection

-

SGC707 injection solution (prepared as in Protocol 1)

-

Appropriate animal restraint device

Procedure:

-

Restrain the mouse securely. One common method is to grasp the loose skin over the shoulders and neck to immobilize the head and forelimbs.

-

Position the mouse to expose the abdomen. The mouse can be tilted slightly with its head down to move the abdominal organs away from the injection site.

-

Locate the injection site. The preferred site for IP injection is the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder and major blood vessels.

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.

-

Aspirate gently by pulling back on the plunger. If no fluid or blood enters the syringe, you are likely in the peritoneal cavity. If fluid or blood is aspirated, withdraw the needle and re-inject at a different site with a fresh needle and syringe.

-

Inject the SGC707 solution slowly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions after the injection.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo mouse study using SGC707.

References

- 1. researchgate.net [researchgate.net]

- 2. PRMT3 methylates HIF-1α to enhance the vascular calcification induced by chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Potent, Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 3 (PRMT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PRMT3 methylates HIF-1α to enhance the vascular calcification induced by chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Profiling Substrates of Protein Arginine N-Methyltransferase 3 with S-Adenosyl-L-methionine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: SGC707 Treatment in Hepatocellular Carcinoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SGC707, a potent and selective inhibitor of Protein Arginine Methyltransferase 3 (PRMT3), in the context of hepatocellular carcinoma (HCC) research. This document includes a summary of its mechanism of action, quantitative data on its effects, and detailed protocols for key in vitro experiments.

Introduction

Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The dysregulation of epigenetic modifiers, such as protein arginine methyltransferases (PRMTs), has been implicated in the pathogenesis of HCC. PRMT3, in particular, has emerged as a promising therapeutic target. SGC707 is a cell-active, allosteric inhibitor of PRMT3 that has been shown to impede HCC cell growth and metabolism, making it a valuable tool for basic research and preclinical studies.

Mechanism of Action

SGC707 functions as a highly selective inhibitor of PRMT3. In HCC, PRMT3 has been shown to promote tumor growth and glycolysis through the methylation of key metabolic enzymes, including Lactate Dehydrogenase A (LDHA) and Pyruvate Dehydrogenase Kinase 1 (PDHK1). By inhibiting the catalytic activity of PRMT3, SGC707 disrupts these oncogenic signaling pathways, leading to a reduction in cell proliferation and a suppression of the Warburg effect.

Quantitative Data Summary

The following tables summarize the available quantitative data for SGC707. It is important to note that while the in vitro enzymatic inhibitory activity of SGC707 against PRMT3 is well-characterized, specific anti-proliferative IC50 values for a wide range of HCC cell lines are not extensively reported in publicly available literature. The concentrations used in published studies suggest that micromolar concentrations are effective for cellular assays.

| Parameter | Value | Reference |

| Target | Protein Arginine Methyltransferase 3 (PRMT3) | [1][2] |

| In Vitro IC50 (PRMT3 enzyme) | 31 nM - 50 nM | [1][3] |

| Binding Affinity (Kd for PRMT3) | 53 nM | [1][2] |

| Cellular EC50 (PRMT3 stabilization in HEK293) | 1.3 µM | [1] |

| Cellular EC50 (PRMT3 stabilization in A549) | 1.6 µM | [1] |

Table 1: In Vitro and Cellular Activity of SGC707 against PRMT3.

| Cell Line | Treatment | Effect | Reference |

| Huh7, PLC-8024 | SGC707 (100 µM) + Oxaliplatin (40 µM) | Increased apoptosis compared to Oxaliplatin alone | |

| PRMT3-overexpressing HCC cells | SGC707 (1 µM) | Abolished PRMT3-induced glycolysis and tumor growth | [4] |

Table 2: Effects of SGC707 on Apoptosis and Glycolysis in HCC Cell Lines. Note: Quantitative data on apoptosis induction by SGC707 as a single agent in HCC cell lines is limited in the available literature.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by SGC707 in HCC and a general experimental workflow for its in vitro evaluation.

Caption: SGC707 inhibits PRMT3, preventing methylation of LDHA and PDHK1, thus suppressing glycolysis and HCC growth.

Caption: A typical workflow for assessing the in vitro efficacy of SGC707 in HCC cell lines.

Experimental Protocols

Cell Culture and SGC707 Preparation

-

Cell Lines: Human HCC cell lines such as Huh7, HepG2, PLC/PRF/5, and Hep3B can be used.

-

Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

SGC707 Stock Solution: Prepare a high-concentration stock solution of SGC707 (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.

-

Working Solutions: Dilute the stock solution in culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Proliferation Assay (CCK-8)

This protocol is for assessing the effect of SGC707 on the proliferation of HCC cells.

-

Materials:

-

HCC cells

-

96-well plates

-

Complete culture medium

-

SGC707

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

-

-

Procedure:

-

Seed HCC cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of SGC707 in complete culture medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the SGC707 dilutions or vehicle control (medium with the same concentration of DMSO) to the respective wells.

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis induced by SGC707.

-

Materials:

-

HCC cells

-

6-well plates

-

SGC707

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed HCC cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of SGC707 or vehicle control for the desired duration (e.g., 48 hours).

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

-

Western Blot Analysis

This protocol is for detecting changes in the expression and post-translational modification of proteins in the PRMT3 signaling pathway.

-

Materials:

-

HCC cells treated with SGC707

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PRMT3, anti-LDHA, anti-phospho-PDHA (Ser293), anti-ADMA, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Lyse the SGC707-treated and control cells with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

-

Conclusion

SGC707 is a valuable chemical probe for investigating the role of PRMT3 in hepatocellular carcinoma. Its ability to inhibit PRMT3's enzymatic activity leads to the suppression of key metabolic pathways that are crucial for HCC cell proliferation and survival. The protocols provided herein offer a framework for researchers to further explore the therapeutic potential of targeting PRMT3 in HCC. Further studies are warranted to establish a comprehensive profile of SGC707's efficacy across a broader range of HCC cell lines and to explore its potential in in vivo models.

References

Application Notes: Detecting PRMT3 Inhibition by SGC707 using Western Blot

References

- 1. A Potent, Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 3 (PRMT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ribosomal protein S2 is a substrate for mammalian PRMT3 (protein arginine methyltransferase 3) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 5. selleckchem.com [selleckchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. SGC707 | Structural Genomics Consortium [thesgc.org]

- 8. PRMT3 antibody (17628-1-AP) | Proteintech [ptglab.co.jp]

SGC707: Application Notes and Protocols for Liver Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC707 is a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 3 (PRMT3).[1][2][3][4] PRMT3 is an enzyme that catalyzes the asymmetric dimethylation of arginine residues on various protein substrates and has been implicated in the pathophysiology of several diseases, including liver disorders.[2][5] These application notes provide a comprehensive overview of the use of SGC707 in studying liver diseases, particularly hepatocellular carcinoma (HCC) and non-alcoholic fatty liver disease (NAFLD), and offer detailed protocols for its application in relevant experimental models.

Mechanism of Action

SGC707 functions as a non-competitive inhibitor of PRMT3, binding to an allosteric site rather than the enzyme's active site.[2][3] This binding event leads to a conformational change in PRMT3, thereby inhibiting its methyltransferase activity. The inhibition of PRMT3 by SGC707 has been shown to modulate downstream signaling pathways involved in cancer cell metabolism and lipid regulation.

Applications in Liver Disease Research

Hepatocellular Carcinoma (HCC)

Recent studies have highlighted the role of PRMT3 in promoting HCC progression. PRMT3 is often upregulated in HCC tissues and its high expression correlates with a poor prognosis.[6][7] SGC707 has emerged as a valuable tool to investigate and potentially counteract the oncogenic functions of PRMT3 in HCC.

Key Findings:

-

Inhibition of Glycolysis: SGC707 treatment has been shown to abolish PRMT3-induced glycolysis in HCC cells.[6][8] PRMT3 enhances the asymmetric dimethylarginine (ADMA) modification of lactate dehydrogenase A (LDHA), a key enzyme in glycolysis. SGC707 disrupts this modification, leading to decreased LDH activity, reduced glucose consumption, and lower lactate production in HCC cells.[6][8]

-

Suppression of Tumor Growth: By inhibiting glycolysis and other pro-proliferative pathways, SGC707 effectively attenuates HCC cell proliferation and tumor growth in vivo.[6] In xenograft mouse models, administration of SGC707 has been observed to significantly reduce tumor size and weight.[6][8]

-

Modulation of the Tumor Microenvironment: PRMT3 has been found to regulate the expression of PD-L1, a key immune checkpoint protein.[7] By inhibiting PRMT3, SGC707 can reduce PD-L1 expression, suggesting a potential role in enhancing anti-tumor immunity.[7]

Non-Alcoholic Fatty Liver Disease (NAFLD) and Liver Fibrosis

PRMT3 has been identified as a co-activator of the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in regulating lipid metabolism.[9][10] This connection positions SGC707 as a tool for studying and potentially treating NAFLD and related liver fibrosis. The progression of liver fibrosis is a complex process involving the activation of hepatic stellate cells (HSCs), which are major producers of extracellular matrix (ECM).[11][12][13][14] Transforming growth factor-beta (TGF-β) is a master profibrogenic cytokine that promotes HSC activation and fibrogenesis through the Smad signaling pathway.[11][12][13][15] While direct evidence linking SGC707 to the TGF-β pathway in HSCs is still emerging, its impact on lipid metabolism is a key area of investigation.

Key Findings:

-

Reduction of Hepatic Steatosis: In animal models of diet-induced NAFLD, SGC707 treatment has been shown to reduce hepatic triglyceride stores.[9][16][17]

-

Lowering of Plasma Triglycerides: Administration of SGC707 can lead to a significant decrease in plasma triglyceride levels.[9][16][17]

-

Selective Modulation of LXR-driven Lipogenesis: SGC707 has been observed to selectively impair the LXR-driven transcription of hepatic lipogenic genes without negatively affecting the beneficial effects of LXR on cholesterol efflux in macrophages.[10]

Quantitative Data Summary

| Parameter | Cell Line/Animal Model | SGC707 Concentration/Dose | Result | Reference |

| IC50 (PRMT3 inhibition) | Biochemical Assay | 31 nM | Potent inhibition of PRMT3 activity. | [1][4] |

| Kd (Binding affinity to PRMT3) | Biophysical Assay | 53 nM | High binding affinity to PRMT3. | [1] |

| EC50 (PRMT3 stabilization) | HEK293 cells | 1.3 µM | Stabilization of PRMT3 in cells. | [16][18] |

| EC50 (PRMT3 stabilization) | A549 cells | 1.6 µM | Stabilization of PRMT3 in cells. | [16][18] |

| In vitro (HCC) | PRMT3-overexpressing HCC cells | 1 µM (48h) | Reduced ADMA modification of LDHA, decreased LDH activity, glucose consumption, and lactate production. | [6][8] |

| In vivo (HCC Xenograft) | Nude mice with subcutaneous HCC xenografts | 30 mg/kg (i.p., every 2 days) | Abolished PRMT3-induced tumor growth. | [6][8] |

| In vivo (NAFLD) | Western-type diet-fed LDL receptor knockout mice | 10 mg/kg (i.p., 3 times/week for 3 weeks) | 50% lower liver triglyceride stores and 32% lower plasma triglyceride levels. | [9][16] |

Experimental Protocols

In Vitro Assays

1. Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for specific cell lines.

-

Cell Seeding: Seed liver cancer cells (e.g., Huh7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

SGC707 Treatment: Prepare a stock solution of SGC707 in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the SGC707-containing medium. Include a vehicle control (DMSO) at the same final concentration as in the highest SGC707 treatment.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2. Western Blot for PRMT3 Activity (H4R3me2a levels)

This protocol is based on the principle that PRMT3 can methylate histone H4 at arginine 3.

-

Cell Culture and Treatment: Culture HEK293T cells and transfect with a FLAG-tagged PRMT3 expression vector. Treat the cells with varying concentrations of SGC707 for 20-24 hours.[19]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against H4R3me2a, total Histone H4, and FLAG-tag overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the H4R3me2a signal to the total Histone H4 signal.

In Vivo Studies

1. Hepatocellular Carcinoma (HCC) Xenograft Model

-

Animal Model: Use 5-week-old male BALB/c nude mice.[6]

-

Cell Implantation: Subcutaneously inject 2 x 10^6 HCC cells (e.g., PRMT3-overexpressing Huh7 cells) suspended in 100 µL of PBS into the flank of each mouse.[6]

-

Tumor Growth Monitoring: Measure tumor volume every 3 days using calipers (Volume = 0.5 x length x width^2).

-

SGC707 Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Prepare SGC707 for injection by first dissolving it in DMSO and then diluting it in a solution of 30% PEG300 and 65% PBS.[1] Administer SGC707 intraperitoneally (i.p.) at a dose of 30 mg/kg every 2 days.[6][8] The control group should receive the vehicle solution.

-

Endpoint: After a predetermined period (e.g., 30 days), euthanize the mice, and excise, weigh, and photograph the tumors for further analysis.[6]

2. Non-Alcoholic Fatty Liver Disease (NAFLD) Model

-

Diet Induction: Feed the mice an atherogenic Western-type diet to induce hyperlipidemia and hepatic steatosis.

-

SGC707 Administration: Prepare SGC707 for injection as described above. Administer SGC707 intraperitoneally (i.p.) at a dose of 10 mg/kg, 3 times per week for 3 weeks.[9][16] The control group receives the vehicle.

-

Sample Collection and Analysis: At the end of the treatment period, collect blood samples for plasma lipid analysis (triglycerides, cholesterol). Euthanize the mice and harvest the livers for weight measurement, histological analysis (H&E and Oil Red O staining), and determination of liver triglyceride content.

Visualizations

References

- 1. PRMT3 drives glioblastoma progression by enhancing HIF1A and glycolytic metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. A Potent, Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 3 (PRMT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SGC 707 | Protein Arginine Methyltransferase Inhibitors: R&D Systems [rndsystems.com]

- 5. researchgate.net [researchgate.net]